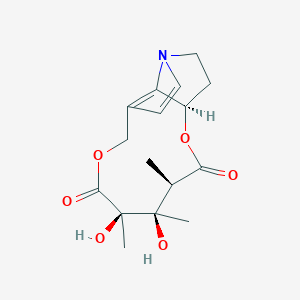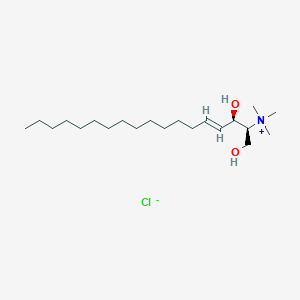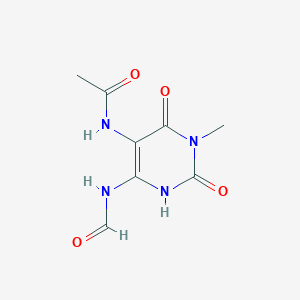
1-甲基-1,2,3,4-四氢异喹啉-6,7-二醇盐酸盐
描述
Synthesis Analysis
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives can be achieved through several methods, including the improvement of synthetic processes to increase overall yield. For instance, a method reported involves the preparation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline from phenylethylamine through acetylation, cyclization, and reduction steps, resulting in an improved overall yield of 80.8% (Song Hong-rui, 2011).
Molecular Structure Analysis
The molecular structure of related tetrahydroisoquinoline derivatives has been elucidated using X-ray crystallography, revealing detailed information about their conformation and stereochemistry. For example, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was established by X-ray crystallography, highlighting the distorted conformation towards canonical forms and the presence of intermolecular hydrogen bonds (G. Argay et al., 1995).
Chemical Reactions and Properties
1-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives undergo various chemical reactions that influence their neuroprotective or neurotoxic activities. Hydroxyl substitution on the molecule decreases toxicity, while methoxyl substitution increases it. Derivatives with hydroxy substitutions have shown potential for the treatment of Parkinson's disease due to their neuroprotective activity (K. Okuda et al., 2003).
Physical Properties Analysis
The analysis of physical properties, including solubility, melting point, and crystalline structure, is crucial for understanding the behavior of these compounds under different conditions. However, specific details on the physical properties of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide are not directly available in the provided references.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and functional group behavior, play a significant role in the application and handling of these molecules. The presence of hydroxyl groups in the 6,7 positions of tetrahydroisoquinoline derivatives, for example, influences their toxicity and pharmacological effects, indicating the importance of functional groups in determining the compound's properties (A. Hjort et al., 1942).
科学研究应用
替代6,7-二羟基-1,2,3,4-四氢异喹啉,包括1-甲基-1,2,3,4-四氢异喹啉-6,7-二醇盐酸盐在内的一类物质是酚氧甲基转移酶(COMT)的底物和抑制剂。它们还可以在小鼠心脏中释放去甲肾上腺素-3H (Smissman et al., 1976)。
该化合物在帕金森病的治疗中显示出潜力。它对多巴胺能神经毒素具有神经保护作用,表明它可能是新治疗方法的先导化合物 (Kotake et al., 2005)。此外,它被认为是存在于各种哺乳动物大脑中的可能的内源性抗帕金森病药物 (Redda et al., 2010)。
1-甲基-1,2,3,4-四氢异喹啉的衍生物已被用于合成2-氧代吡咯并[4,3-a]异喹啉衍生物,这在化学研究中具有兴趣 (Granik et al., 1982)。
该化合物及其衍生物已被研究其神经毒性和神经保护活性。例如,羟基-1MeTIQ衍生物可能具有治疗帕金森病的潜力 (Okuda et al., 2003)。
除了神经学应用外,包括与1-甲基-1,2,3,4-四氢异喹啉-6,7-二醇盐酸盐相关的四氢异喹啉衍生物在癌症和中枢神经系统(CNS)疾病以及疟疾等传染病的药物发现中的潜力已被探索 (Singh & Shah, 2017)。
安全和危害
The safety and hazards of 1-Methyl-1,2,3,4-tetrahydroisoquinoline are not fully known. However, it is known to produce an antidepressant-like effect similar to the effect of imipramine when administered systemically in rats134.
未来方向
属性
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGXKJQIOUTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369987 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide | |
CAS RN |
59709-57-8 | |
| Record name | 59709-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)












